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molecular formula C11H22O B6593729 trans-2-Undecen-1-ol CAS No. 75039-84-8

trans-2-Undecen-1-ol

Cat. No. B6593729
M. Wt: 170.29 g/mol
InChI Key: SKBIQKQBLQHOSU-MDZDMXLPSA-N
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Patent
US08394996B2

Procedure details

Isomerization of a mixture of 2-undecen-1-ol and methyl 11-hydroxy-9-undecenoate: The mixture was obtained by means of cross-metathesis of methyl oleate and butenediol. After removal of the solvent on a rotary evaporator, where necessary, a reagent forming protective groups was added, without further working-up steps and without addition or removal of components, and the reaction was carried out further as described under “Isomerization of trans-2-undecen-1-ol”.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 11-hydroxy-9-undecenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7]CCCC.O[CH2:14][CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH3:27])=[O:25]>>[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]/[CH:16]=[CH:15]\[CH2:14][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:24]([OH:26])([OH:25])=[CH:23][CH2:22][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCCCCCCCC)O
Name
methyl 11-hydroxy-9-undecenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=CCCCCCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Name
Type
product
Smiles
C(=CCC)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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